molecular formula C17H11FN2O3S B11518811 (5Z)-3-(1,3-benzodioxol-5-yl)-5-(3-fluorobenzylidene)-2-imino-1,3-thiazolidin-4-one

(5Z)-3-(1,3-benzodioxol-5-yl)-5-(3-fluorobenzylidene)-2-imino-1,3-thiazolidin-4-one

Cat. No.: B11518811
M. Wt: 342.3 g/mol
InChI Key: MCKYWONHEWFZJK-ZSYAZXSUSA-N
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Description

The compound (5Z)-3-(2H-1,3-BENZODIOXOL-5-YL)-5-[(3-FLUOROPHENYL)METHYLIDENE]-2-IMINO-1,3-THIAZOLIDIN-4-ONE is a complex organic molecule that features a benzodioxole ring, a fluorophenyl group, and a thiazolidinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-3-(2H-1,3-BENZODIOXOL-5-YL)-5-[(3-FLUOROPHENYL)METHYLIDENE]-2-IMINO-1,3-THIAZOLIDIN-4-ONE typically involves the following steps:

    Formation of the Thiazolidinone Core: This can be achieved by reacting a suitable thioamide with an α-haloketone under basic conditions.

    Introduction of the Benzodioxole Ring: The benzodioxole moiety can be introduced via a nucleophilic substitution reaction.

    Addition of the Fluorophenyl Group: The fluorophenyl group is typically added through a Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired alkene.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone core.

    Reduction: Reduction reactions can target the imine group, converting it to an amine.

    Substitution: The benzodioxole and fluorophenyl groups can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are employed.

Major Products

    Oxidation: Products may include sulfoxides or sulfones.

    Reduction: The major product is the corresponding amine.

    Substitution: Depending on the substituent, various substituted derivatives of the original compound can be formed.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique reactivity and potential as a building block for more complex molecules.

Biology

Biologically, it may be investigated for its interactions with enzymes or receptors, given its structural similarity to bioactive molecules.

Medicine

In medicine, the compound could be explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

Industry

Industrially, it might be used in the development of new materials or as a precursor in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism by which (5Z)-3-(2H-1,3-BENZODIOXOL-5-YL)-5-[(3-FLUOROPHENYL)METHYLIDENE]-2-IMINO-1,3-THIAZOLIDIN-4-ONE exerts its effects likely involves interactions with specific molecular targets such as enzymes or receptors. The benzodioxole and fluorophenyl groups may facilitate binding to these targets, while the thiazolidinone core could be involved in the modulation of biological activity.

Comparison with Similar Compounds

Similar Compounds

  • (5Z)-3-(2H-1,3-BENZODIOXOL-5-YL)-5-[(3-CHLOROPHENYL)METHYLIDENE]-2-IMINO-1,3-THIAZOLIDIN-4-ONE
  • (5Z)-3-(2H-1,3-BENZODIOXOL-5-YL)-5-[(3-BROMOPHENYL)METHYLIDENE]-2-IMINO-1,3-THIAZOLIDIN-4-ONE

Uniqueness

The presence of the fluorophenyl group in (5Z)-3-(2H-1,3-BENZODIOXOL-5-YL)-5-[(3-FLUOROPHENYL)METHYLIDENE]-2-IMINO-1,3-THIAZOLIDIN-4-ONE imparts unique electronic properties that can influence its reactivity and biological activity, distinguishing it from its chloro- and bromo- analogs.

Properties

Molecular Formula

C17H11FN2O3S

Molecular Weight

342.3 g/mol

IUPAC Name

(5Z)-3-(1,3-benzodioxol-5-yl)-5-[(3-fluorophenyl)methylidene]-2-imino-1,3-thiazolidin-4-one

InChI

InChI=1S/C17H11FN2O3S/c18-11-3-1-2-10(6-11)7-15-16(21)20(17(19)24-15)12-4-5-13-14(8-12)23-9-22-13/h1-8,19H,9H2/b15-7-,19-17?

InChI Key

MCKYWONHEWFZJK-ZSYAZXSUSA-N

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)N3C(=O)/C(=C/C4=CC(=CC=C4)F)/SC3=N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)N3C(=O)C(=CC4=CC(=CC=C4)F)SC3=N

Origin of Product

United States

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